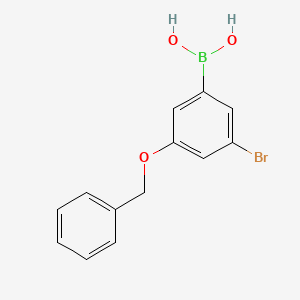

(3-(Benzyloxy)-5-bromophenyl)boronic acid

説明

“(3-(Benzyloxy)-5-bromophenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . Additionally, pinacol boronic esters are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular formula of “(3-(Benzyloxy)-5-bromophenyl)boronic acid” is C13H13BO3 . The average mass is 228.051 Da and the monoisotopic mass is 228.095779 Da .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In addition, boronic esters have been used as protective groups in carbohydrate chemistry for processes such as acylation, silylation, and alkylation of glycoside-derived boronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Benzyloxy)-5-bromophenyl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 428.2±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.0±3.0 kJ/mol, flash point of 212.7±29.3 °C, and index of refraction of 1.594 .

科学的研究の応用

-

Pharmaceutical Testing

-

Perovskite Solar Cells

- In the field of materials science, this compound has been used in the development of perovskite solar cells . Specifically, it was used in the design of a stable zinc complex-based hole-transporting material (HTM) named BPZ23 . The use of BPZ23 resulted in a significant increase in hole mobility, which is critical for the efficiency of perovskite solar cells . This led to a power conversion efficiency of up to 19.75%, one of the highest reported for any transition metal complex-based HTM employed in inverted perovskite solar cells .

-

Chemical Synthesis

- Boronic acids, including “(3-(Benzyloxy)-5-bromophenyl)boronic acid”, are commonly used in chemical synthesis . They can participate in various types of reactions, including coupling reactions, condensation reactions, and addition reactions . The specific reactions that “(3-(Benzyloxy)-5-bromophenyl)boronic acid” can participate in would depend on the other reagents and conditions used in the synthesis .

-

Material Science

- Boronic acids are also used in the field of material science . They can be used to modify the properties of materials, such as their hardness, elasticity, and chemical resistance . For example, “(3-(Benzyloxy)-5-bromophenyl)boronic acid” could potentially be used to modify the properties of polymers or other materials .

-

Sensor Technology

- Boronic acids can be used in the development of sensors . They can bind to certain molecules, causing a change in their properties that can be detected . For example, “(3-(Benzyloxy)-5-bromophenyl)boronic acid” could potentially be used in the development of sensors for detecting certain types of molecules .

-

Medicinal Chemistry

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting the substance in eyes, on skin, or on clothing .

将来の方向性

Boronic acids and their derivatives have a wide range of applications in organic synthesis, and their use is expected to continue to grow. For example, they are used in the synthesis of many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists . Furthermore, new methods for the synthesis and use of boronic acids and their derivatives are continually being developed .

特性

IUPAC Name |

(3-bromo-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDMDMCDCBLNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681731 | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)-5-bromophenyl)boronic acid | |

CAS RN |

1256355-21-1 | |

| Record name | Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。